1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene
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Overview
Description
1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene is an organic compound with the molecular formula C8H7F2NO4 and a molecular weight of 219.14 g/mol . This compound is characterized by the presence of two fluorine atoms, two methoxy groups, and a nitro group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene typically involves the nitration of 1,5-difluoro-2,4-dimethoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration . The reaction is exothermic and requires careful temperature control.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the fluorine atoms.
Oxidized Products: Formed by the oxidation of the methoxy groups.
Scientific Research Applications
1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene is used in various scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: As a building block for the development of potential drug candidates.
Material Science: In the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: As a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atoms and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene: Similar structure but with different substitution pattern.
1,4-Difluoro-2,5-dimethoxybenzene: Lacks the nitro group, leading to different chemical properties.
1,2-Difluoro-3-methoxy-4-nitrobenzene: Similar functional groups but different positions on the benzene ring.
Uniqueness
1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methoxy) groups on the benzene ring allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C8H7F2NO4 |
---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
1,5-difluoro-2,4-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO4/c1-14-7-4(9)3-5(10)8(15-2)6(7)11(12)13/h3H,1-2H3 |
InChI Key |
NGRLUSBSLAPAKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1F)F)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.